2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
CAS No.: 2380070-05-1
Cat. No.: VC6965877
Molecular Formula: C16H11ClFNO2S
Molecular Weight: 335.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380070-05-1 |
|---|---|
| Molecular Formula | C16H11ClFNO2S |
| Molecular Weight | 335.78 |
| IUPAC Name | 2-chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C16H11ClFNO2S/c17-13-2-1-3-14(18)15(13)16(20)19-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9H,7H2,(H,19,20) |
| Standard InChI Key | AQSPZSXKRJRUFV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule features a benzamide core substituted with chlorine and fluorine atoms at the 2nd and 6th positions of the aromatic ring, respectively. Attached to the amide nitrogen is a methyl group bound to a thiophene ring, which is further functionalized with a furan-3-yl group at the 4th position of the thiophene. This combination of halogen atoms and heterocycles creates a sterically demanding structure with potential for π-π stacking and hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2380070-05-1 |
| Molecular Formula | |
| Molecular Weight | 335.78 g/mol |
| Heteroatom Composition | Cl, F, N, O, S |
The presence of electronegative substituents (Cl, F) and sulfur/oxygen-containing rings suggests anisotropic charge distribution, which may influence solubility and reactivity.
Spectroscopic Characterization
While experimental spectral data (NMR, IR) for this specific compound is unavailable in public databases, analogous benzamide derivatives exhibit characteristic signals:
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NMR: Aromatic protons in the 7.0–8.5 ppm range, with furan and thiophene protons appearing as distinct multiplet systems .
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NMR: Carbonyl carbons near 165 ppm, aromatic carbons between 110–140 ppm, and heterocyclic carbons at 105–125 ppm .
The fluorine atom at position 6 would produce a distinctive NMR signal, likely upfield-shifted due to electron-withdrawing effects from the adjacent chlorine .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages (Figure 1):
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Benzamide Core Formation: Reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride generates the acyl chloride, which is then coupled with 4-(furan-3-yl)thiophen-2-ylmethanamine via nucleophilic acyl substitution.
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Heterocyclic Modifications: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the furan-thiophene moiety, requiring anhydrous conditions and temperatures of 80–100°C.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | SOCl, DMF (cat.) | 70°C | 82% |
| 2 | Pd(PPh), KCO | 85°C | 65% |
Challenges include regioselectivity in halogen displacement and steric hindrance during amide bond formation .
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